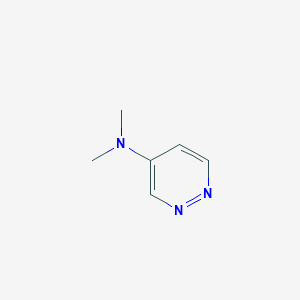

N,N-dimethylpyridazin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

17258-38-7 |

|---|---|

Molecular Formula |

C6H9N3 |

Molecular Weight |

123.16 g/mol |

IUPAC Name |

N,N-dimethylpyridazin-4-amine |

InChI |

InChI=1S/C6H9N3/c1-9(2)6-3-4-7-8-5-6/h3-5H,1-2H3 |

InChI Key |

YJGCGGXAGGUKRQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CN=NC=C1 |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of N,n Dimethylpyridazin 4 Amine and Its Analogs

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For N,N-dimethylpyridazin-4-amine, 1H and 13C NMR provide critical information about the molecular skeleton, while 2D NMR techniques establish connectivity between atoms.

The 1H NMR spectrum of a pyridazine (B1198779) derivative is expected to show distinct signals for the protons on the pyridazine ring and the methyl groups of the dimethylamino substituent. The chemical shifts of the ring protons are influenced by the electron-donating dimethylamino group and the electronegative nitrogen atoms within the ring. In related pyridazine derivatives, proton signals have been extensively measured using 1D and 2D NMR spectroscopic methods. nih.gov

The 13C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The carbon atoms of the pyridazine ring will have characteristic chemical shifts, and the carbons of the methyl groups will appear in the aliphatic region of the spectrum. For comparison, the 13C NMR data for the isomeric compound 4-Dimethylaminopyridine shows distinct signals for the aromatic and methyl carbons.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguous assignment of 1H and 13C signals. HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached, while HMBC reveals longer-range couplings between protons and carbons, helping to piece together the molecular structure. Such techniques have been successfully applied to the structural elucidation of various pyridazine derivatives. nih.gov

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H-3 | ~8.5-8.7 | - | d |

| H-5 | ~6.8-7.0 | - | dd |

| H-6 | ~8.8-9.0 | - | d |

| N(CH3)2 | ~3.0-3.2 | ~40-45 | s |

| C-3 | - | ~150-155 | - |

| C-4 | - | ~155-160 | - |

| C-5 | - | ~110-115 | - |

| C-6 | - | ~150-155 | - |

The electronic environment of the pyridazine ring can give rise to NMR shifts that may be considered anomalous when compared to simpler aromatic systems. The two adjacent nitrogen atoms create a significant dipole moment and influence the electron density distribution around the ring. nih.gov The position of substituents further modulates these electronic effects. In this compound, the electron-donating dimethylamino group at the 4-position is expected to increase the electron density at the ortho (C-3 and C-5) and para (C-6) positions, leading to upfield shifts for the attached protons compared to the unsubstituted pyridazine.

The rotation around the C4-N bond of the dimethylamino group in this compound may be hindered due to steric interactions with the adjacent ring protons and potential electronic effects. This restricted rotation can lead to conformational isomers that may be observable by dynamic NMR spectroscopy. At low temperatures, the rotation may be slow enough on the NMR timescale to give rise to separate signals for the two methyl groups, which would appear as a single peak at room temperature where rotation is rapid. Variable temperature NMR experiments can be used to study the kinetics of this conformational exchange and determine the energy barrier to rotation.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show several key absorption bands. The aromatic C-H stretching vibrations typically appear above 3000 cm-1. The C=C and C=N stretching vibrations of the pyridazine ring are expected in the 1600-1400 cm-1 region. The C-N stretching vibration of the dimethylamino group will also be present. In various synthesized pyridazine derivatives, characteristic IR bands for the pyridazine ring and other functional groups have been identified. nih.govliberty.edu For tertiary amines, the absence of N-H bonds means there will be no N-H stretching vibrations, which simplifies the spectrum in that region. wpmucdn.com

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm-1) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=C and C=N Ring Stretch | 1600-1450 | Medium-Strong |

| C-N Stretch (Aromatic Amine) | 1360-1250 | Strong |

| C-H Bend (out-of-plane) | 900-675 | Strong |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C6H9N3), the molecular weight is 123.16 g/mol . The molecular ion peak (M+•) in the mass spectrum would be expected at m/z 123. Due to the presence of an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass, consistent with the nitrogen rule. libretexts.org

The fragmentation of this compound is likely to proceed through several characteristic pathways for amines. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines. libretexts.org This could involve the loss of a methyl radical (•CH3) to form a stable iminium ion. Cleavage of the pyridazine ring can also occur, leading to a variety of smaller fragment ions.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment | Notes |

|---|---|---|

| 123 | [C6H9N3]+• | Molecular Ion |

| 108 | [M - CH3]+ | Loss of a methyl radical via alpha-cleavage |

| 95 | [M - N2]+• | Loss of molecular nitrogen |

| 81 | [M - CH3N2]+ | Further fragmentation |

| 42 | [C2H4N]+ | Fragment from the dimethylamino group |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms in a sample. For this compound, XPS can be used to analyze the core level spectra of carbon (C 1s) and nitrogen (N 1s).

The C 1s spectrum would be expected to show multiple peaks corresponding to the different chemical environments of the carbon atoms: the carbons of the pyridazine ring and the carbons of the methyl groups. The N 1s spectrum is particularly informative as there are three nitrogen atoms in two distinct chemical environments: the two adjacent nitrogen atoms in the pyridazine ring and the nitrogen atom of the dimethylamino group. This would be expected to result in two distinct peaks in the N 1s spectrum, with the peak for the pyridazine nitrogens potentially being broader or showing some splitting depending on their precise chemical state. In studies of nitrogen-containing heterocycles, XPS has been used to distinguish between different nitrogen environments. acs.orgnih.gov

Table 4: Predicted XPS Binding Energies for this compound

| Core Level | Predicted Binding Energy (eV) | Assignment |

|---|---|---|

| C 1s | ~285-286 | C-C, C-H (methyl groups) |

| C 1s | ~286-287 | C=N, C-N (pyridazine ring) |

| N 1s | ~399-400 | Pyridazine ring nitrogens |

| N 1s | ~398-399 | Dimethylamino nitrogen |

Based on a comprehensive search of available scientific literature, the specific crystallographic and detailed spectroscopic data for this compound, as required by the outlined article structure, is not publicly available. While the analytical techniques mentioned—Single-Crystal X-ray Diffraction (SC-XRD) and Hirshfeld Surface Analysis—are standard methods for the elucidation of chemical structures and intermolecular interactions, it appears that a detailed study of this compound using these methods has not been published or is not indexed in the searched databases.

Therefore, it is not possible to provide the requested in-depth article with data tables and detailed research findings focusing solely on the crystallographic and spectroscopic analysis of this compound. Information on related or analogous compounds cannot be substituted, as per the strict instructions to focus exclusively on the specified chemical entity.

Reactivity and Mechanistic Investigations of N,n Dimethylpyridazin 4 Amine Systems

Reaction Pathways and Transformation Mechanisms

The unique electronic characteristics of N,N-dimethylpyridazin-4-amine give rise to distinct reaction pathways. The lone pair of electrons on the exocyclic nitrogen atom of the dimethylamino group significantly enhances the nucleophilicity of the molecule and activates the pyridazine (B1198779) ring towards certain reactions.

The dimethylamino group in this compound imparts strong nucleophilic character to the molecule. This is analogous to the well-studied compound 4-(dimethylamino)pyridine (DMAP), which is a highly efficient nucleophilic catalyst in a wide range of organic reactions. The lone pair of electrons on the nitrogen atom of the dimethylamino group is delocalized into the pyridazine ring, increasing the electron density on the ring nitrogens. acs.org

Alkylation reactions of similar compounds like 4-(dimethylamino)pyridine occur exclusively at the pyridine (B92270) nitrogen, a testament to the significant resonance contribution from the dimethylamino group that enhances the nucleophilicity of the ring nitrogen. acs.orgvalpo.edu While direct studies on this compound are limited, it is anticipated to exhibit similar behavior, acting as a potent nucleophile. The nucleophilicity of the dimethylamino group is crucial for its role in catalysis, where it can attack an electrophilic center to form a reactive intermediate.

Computational studies on related aminopyridine structures have been used to examine the electron density on each nitrogen atom to provide a measure of nucleophilicity. acs.orgvalpo.edu Such analyses for this compound would be instrumental in quantifying its nucleophilic strength and predicting its reactivity in various reactions.

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes it resistant to electrophilic aromatic substitution (EAS). researchgate.net However, the powerful electron-donating effect of the dimethylamino group at the 4-position can overcome this deactivation. The dimethylamino group acts as a strongly activating group, directing electrophiles to the positions ortho and para to itself.

In the case of this compound, the positions ortho to the dimethylamino group (C3 and C5) are expected to be the most susceptible to electrophilic attack. The resonance structures of the molecule show an increase in electron density at these positions, making them more nucleophilic. It is important to note that harsh conditions are often required for the electrophilic halogenation of even electron-rich aromatic systems. wikipedia.org

While specific examples of EAS on this compound are not extensively documented, the principles of electrophilic substitution on activated heterocyclic systems suggest that reactions such as nitration, halogenation, and sulfonation could potentially occur at the C3 and C5 positions under controlled conditions.

The catalytic activity of pyridazine-based amine analogues, particularly this compound, can be understood by drawing parallels with the extensively studied mechanism of 4-(dimethylamino)pyridine (DMAP). researchgate.netresearchgate.net DMAP is a highly effective catalyst for acylation reactions, and its mechanism involves the initial nucleophilic attack of the pyridine nitrogen on the acylating agent to form a highly reactive N-acylpyridinium salt. researchgate.netacs.org This intermediate is then susceptible to attack by a nucleophile, such as an alcohol, to afford the acylated product and regenerate the DMAP catalyst.

For this compound, a similar catalytic cycle is proposed. The increased nucleophilicity of the ring nitrogen, due to the electron-donating dimethylamino group, facilitates the formation of an N-acylpyridazinium intermediate. The stability and reactivity of this intermediate are key to the catalytic efficiency. The pyridazine core, being more electron-withdrawing than a pyridine ring, could potentially make the N-acylpyridazinium intermediate an even more potent acylating agent.

The general base catalysis pathway, where the amine acts as a proton shuttle, is also a possible mechanistic route, though the nucleophilic catalysis pathway is generally considered more dominant for DMAP and its analogues in acylation reactions. researchgate.net

Functionalization and Derivatization Reactions

The functionalization of the this compound core can be achieved through various synthetic strategies, primarily targeting the pyridazine ring. These modifications are crucial for synthesizing a diverse range of derivatives with tailored properties for various applications.

The halogenation of the pyridazine core in this compound is an important transformation for introducing a handle for further functionalization, such as cross-coupling reactions. The regioselectivity of halogenation is dictated by the directing effect of the activating dimethylamino group. Electrophilic halogenation is expected to occur at the positions ortho to the dimethylamino group (C3 and C5). chemrxiv.org

Common halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can be employed. The reaction conditions, including the choice of solvent and temperature, would need to be optimized to achieve high selectivity and yield. For instance, the halogenation of pyridines can be challenging and may require harsh conditions; however, the presence of a strong activating group like the dimethylamino substituent significantly facilitates this reaction. chemrxiv.orgresearchgate.net A potential strategy for selective halogenation involves a ring-opening, halogenation, and ring-closing sequence, which has been demonstrated for pyridine derivatives. chemrxiv.org

The resulting halopyridazine derivatives are valuable intermediates for a variety of subsequent transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to functionalized pyridazine systems. youtube.com Halo-derivatives of this compound, obtained through halogenation, can serve as excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including:

Suzuki Coupling: Reaction of a halopyridazine with a boronic acid or ester to form a C-C bond. This is a versatile method for introducing aryl or vinyl substituents.

Heck Coupling: Reaction of a halopyridazine with an alkene to form a new C-C bond, leading to substituted pyridazines.

Buchwald-Hartwig Amination: Reaction of a halopyridazine with an amine to form a C-N bond, allowing for the introduction of various amino groups. nih.gov

Sonogashira Coupling: Reaction of a halopyridazine with a terminal alkyne to form a C-C bond, yielding alkynyl-substituted pyridazines.

The choice of palladium catalyst, ligand, and reaction conditions is crucial for the success of these coupling reactions. The presence of the two nitrogen atoms in the pyridazine ring can influence the catalytic cycle by coordinating to the palladium center, and thus, the ligand selection is of particular importance. nih.gov

Below is a table summarizing potential palladium-catalyzed cross-coupling reactions of a hypothetical 5-halo-N,N-dimethylpyridazin-4-amine:

| Coupling Reaction | Coupling Partner | Product Type |

| Suzuki | Arylboronic acid | 5-Aryl-N,N-dimethylpyridazin-4-amine |

| Heck | Alkene | 5-Alkenyl-N,N-dimethylpyridazin-4-amine |

| Buchwald-Hartwig | Secondary amine | 5-(Dialkylamino)-N,N-dimethylpyridazin-4-amine |

| Sonogashira | Terminal alkyne | 5-Alkynyl-N,N-dimethylpyridazin-4-amine |

These functionalization strategies provide access to a wide array of novel pyridazine derivatives with potential applications in various fields of chemistry.

Other Heterofunctionalization Strategies

Beyond conventional cross-coupling and C-H activation reactions, the reactivity of the this compound scaffold lends itself to a variety of other heterofunctionalization strategies. These methods primarily leverage the nucleophilic character of the exocyclic amino group and the inherent reactivity of the pyridazine ring to construct fused heterocyclic systems. These transformations are valuable for creating diverse molecular architectures with potential applications in medicinal chemistry and materials science. Key strategies include cyclocondensation reactions to form pyridotriazines and related fused systems, as well as reactions with one-carbon synthons like dimethylformamide dimethyl acetal (DMF-DMA) to yield pyridopyrimidines.

Cyclocondensation Reactions for Fused Heterocycles

The amino group of 4-aminopyridazine derivatives serves as a key handle for the construction of fused polycyclic systems through cyclocondensation reactions. These reactions typically involve the treatment of the aminopyridazine with a reagent containing two electrophilic sites, or a reagent that can generate such sites in situ, leading to the formation of a new heterocyclic ring fused to the pyridazine core.

One notable example is the synthesis of pyridazino[4,3-e] nih.govasianpubs.orgnih.govtriazine derivatives. While specific examples starting from this compound are not extensively documented, the reactivity of analogous 4-aminopyridazines provides a strong indication of the potential of this strategy. For instance, the reaction of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine with reagents like acetic anhydride (B1165640) or p-chlorobenzaldehyde leads to the formation of the corresponding pyridazino[4,3-e] nih.govasianpubs.orgnih.govtriazine derivatives nih.gov. This transformation involves the initial reaction of the exocyclic amino group followed by an intramolecular cyclization. The general scheme for such a reaction, extrapolated to a generic 4-aminopyridazine, is depicted below.

Scheme 1: General scheme for the synthesis of pyridazino[4,3-e] nih.govasianpubs.orgnih.govtriazines from 4-aminopyridazines.

| Reactant 1 | Reagent | Product | Yield (%) | Reference |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Acetic anhydride | N-(4-Chlorophenyl)-3-methyl-6-phenylpyridazino[4,3-e] nih.govasianpubs.orgnih.govtriazin-4(1H)-amine | 46 | nih.gov |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | p-Chlorobenzaldehyde | N-(4-Chlorophenyl)-3-(4-chlorophenyl)-6-phenylpyridazino[4,3-e] nih.govasianpubs.orgnih.govtriazin-4(1H)-amine | 50 | nih.gov |

Reactions with One-Carbon Synthons

Reagents such as dimethylformamide dimethyl acetal (DMF-DMA) can act as one-carbon synthons, reacting with the amino group and an adjacent C-H bond of the pyridazine ring to construct a fused pyrimidine ring. This type of reaction has been reported for pyridazine derivatives, leading to the formation of pyridopyrimidine systems. For example, pyridopyridazine derivatives have been shown to react with DMF-DMA to afford tricyclic fused systems scirp.org.

The proposed mechanism involves the initial reaction of the amino group with DMF-DMA to form an amidine intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of a ring carbon atom, and subsequent elimination of dimethylamine (B145610) leads to the formation of the fused aromatic pyrimidine ring. While this reactivity has been demonstrated on related pyridazine systems, its direct application to this compound would likely require prior functionalization to introduce a suitable nucleophilic center for the cyclization step.

Scheme 2: General reaction of an aminopyridazine derivative with DMF-DMA to form a fused pyrimidine ring.

| Starting Material | Product | Reference |

| Pyridopyridazine derivative | Tricyclic pyridopyrimidine derivative | scirp.org |

These heterofunctionalization strategies, particularly those involving cyclocondensation reactions, highlight the utility of the amino functionality on the pyridazine ring for the synthesis of complex, fused heterocyclic systems. While direct experimental data for N,N-dimethylpyridazin-4-amine in these specific transformations is limited in the current literature, the established reactivity of closely related 4-aminopyridazine derivatives provides a solid foundation for predicting its behavior and potential for further synthetic elaboration.

Computational and Theoretical Studies of N,n Dimethylpyridazin 4 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods calculate the electronic structure of a molecule to determine its properties. iiste.org For N,N-dimethylpyridazin-4-amine, DFT would be employed to model its geometry, vibrational frequencies, and electronic properties with high accuracy. dergipark.org.tr Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly used for such analyses on nitrogen-containing heterocyclic compounds. nih.govijcce.ac.ir

One of the key applications of quantum chemical calculations is the prediction of spectroscopic data. Using methods like Gauge-Invariant Atomic Orbital (GIAO) within a DFT framework, it is possible to predict the ¹H and ¹³C NMR chemical shifts for this compound. These theoretical predictions are invaluable for interpreting experimental spectra and confirming structural assignments. ijcce.ac.irmdpi.com While specific predicted values for this compound are not available, studies on substituted pyridazines have shown that theoretical calculations can successfully assign resonances by correlating them with predicted values. cdnsciencepub.comresearchgate.net The accuracy of such predictions often has a mean absolute error of less than 0.3 ppm for ¹H shifts. mdpi.com

Table 1: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound. This table illustrates how predicted NMR data would be presented. No experimental or calculated values for this specific compound were found in the literature search.

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H-3 | Data not available | Data not available |

| H-5 | Data not available | Data not available |

| H-6 | Data not available | Data not available |

DFT is a powerful tool for exploring chemical reactivity by mapping potential energy surfaces. For this compound, this would involve calculating the energy barriers (activation energies) for various potential reactions, such as electrophilic substitution on the pyridazine (B1198779) ring or reactions involving the dimethylamino group. nsf.gov By identifying transition states and intermediates, chemists can elucidate reaction mechanisms and predict the most likely products. For instance, computational studies on the reactions of tetrazines to form pyridazines have detailed the energy profiles of cycloaddition and subsequent nitrogen extrusion steps, providing mechanistic insights. nsf.gov

The stability of this compound and its potential complexes can be quantified through binding energy calculations. Methods such as Møller-Plesset perturbation theory (MP2) or DFT can be used to calculate the interaction energy between the molecule and other species, such as metal ions or protons. rsc.orgresearchgate.net These calculations are crucial for understanding the molecule's behavior as a ligand in coordination chemistry or its basicity. For the related compound DMAP, binding energy calculations have been used to demonstrate the stability of ionic liquids derived from it. rsc.orgscispace.com

Molecular Dynamics Simulations for Structural and Transport Properties

While quantum mechanics is excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solid). MD simulations model the movements of atoms and molecules over time based on a force field. For this compound, MD simulations could provide insights into its bulk properties, such as density, diffusion coefficients, and radial distribution functions, which describe the local molecular structure in a liquid state. rsc.orgresearchgate.netscispace.com Such simulations have been extensively used to understand the structural and transport properties of ionic liquids based on the isomeric DMAP. researchgate.netscispace.com

Analysis of Electronic Structure and Reactivity Descriptors (e.g., TPSA, LogP)

Computational methods are routinely used to estimate key physicochemical properties that determine a molecule's behavior in biological and chemical systems. These reactivity descriptors are often calculated from the optimized molecular structure.

Topological Polar Surface Area (TPSA) : TPSA is calculated based on the surface contributions of polar atoms and is a strong predictor of drug absorption and transport properties.

LogP : The logarithm of the partition coefficient between octanol (B41247) and water, LogP, is a measure of a molecule's lipophilicity. It is a critical parameter in medicinal chemistry for predicting membrane permeability.

While specific calculated values for this compound are not available, data for its isomer, N,N-dimethylpyrimidin-4-amine, can be found in databases like PubChem and provide an example of such descriptors. nih.gov Theoretical studies on parent heterocycles like pyridazine have also been performed to calculate properties such as ionization potential, electron affinity, and global hardness, which help in understanding their electronic nature. iiste.org

Table 2: Example of Calculated Molecular Descriptors. Values for the related isomer N,N-dimethylpyrimidin-4-amine are provided for illustrative purposes. nih.gov Data for this compound is not available.

| Descriptor | Definition | Illustrative Value (Isomer) |

|---|---|---|

| TPSA | Topological Polar Surface Area | 29.1 Ų |

| XLogP3 | Computed LogP | 0.6 |

Conformational Analysis and Molecular Modeling

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational feature would be the rotation of the dimethylamino group relative to the plane of the pyridazine ring. Molecular modeling techniques, using either quantum mechanics or molecular mechanics force fields, can be used to calculate the rotational energy barrier and identify the most stable conformer(s). This analysis is crucial as the conformation can significantly influence the molecule's electronic properties, steric hindrance, and ability to interact with other molecules.

Synthesis and Characterization of N,n Dimethylpyridazin 4 Amine Derivatives and Analogs

Design Principles for Pyridazine-Based Derivatives

The design of pyridazine-based derivatives is guided by the distinct electronic and structural features of the pyridazine (B1198779) ring. nih.gov A primary principle involves its use as a bioisosteric replacement for other aromatic systems, such as the phenyl ring. nih.gov The introduction of the two adjacent nitrogen atoms increases polarity and reduces lipophilicity compared to a benzene (B151609) ring, which can be advantageous in modulating the pharmacokinetic properties of a drug candidate. nih.gov

Furthermore, the two ring nitrogen atoms act as strong hydrogen bond acceptors, a crucial feature for molecular recognition at biological targets like enzyme active sites or receptors. nih.gov This dual H-bonding potential allows for specific and strong interactions that can enhance binding affinity and selectivity. nih.gov The design of derivatives often aims to position substituents on the pyridazine ring to optimize these interactions and to explore vectors into specific binding pockets. The inherent electron-withdrawing nature of the diazine system also influences the properties of attached substituents, a factor that is leveraged in the design process. nih.gov Many pyridazine derivatives have been developed to leverage these properties for a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, which guides the design of new analogs. slideshare.netscirp.org

Synthetic Strategies for Functionalized Pyridazine-4-amines

The functionalization of the pyridazine-4-amine core is achieved through a variety of synthetic methodologies aimed at introducing diverse substituents, which in turn allows for the fine-tuning of the molecule's properties. Key strategies involve the introduction of halogens to serve as handles for cross-coupling reactions, the attachment of complex cyclic amines like piperazine (B1678402), and the construction of fused polycyclic systems.

Halogenated pyridazines are pivotal intermediates in the synthesis of more complex derivatives, primarily serving as electrophilic partners in cross-coupling and nucleophilic substitution reactions. The synthesis of halogenated pyridazin-4-amines can be approached through several routes. One common method involves the conversion of a pyridazinone precursor into a chloropyridazine using reagents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). mdpi.com

Another strategy is the direct electrophilic halogenation of the pyridazine ring. While the electron-deficient nature of the ring can make this challenging, conditions can be optimized. For instance, analogous reactions on related aminopyridine systems have been successfully performed using bromine in a solvent like dichloromethane, suggesting a viable pathway for the direct bromination of an N,N-dimethylpyridazin-4-amine scaffold. chemicalbook.com

Table 1: Representative Halogenation Strategies for Heterocycles

| Precursor | Reagent(s) | Product Type | Reference |

| Pyridazinone | POCl₃ or PCl₅ | Chloropyridazine | mdpi.com |

| Aminopyridine | Br₂ in DCM | Bromo-aminopyridine | chemicalbook.com |

The piperazine moiety is a prevalent structural motif in pharmacologically active compounds, and its incorporation into the pyridazine-4-amine scaffold can significantly influence biological activity. nih.gov The primary synthetic route to achieve this is through nucleophilic aromatic substitution (SNAr). mdpi.com This reaction typically involves a halopyridazine, such as a 6-chloro-N,N-dimethylpyridazin-4-amine, which is treated with piperazine or a substituted piperazine derivative. The electron-deficient nature of the pyridazine ring facilitates the displacement of the halide by the nucleophilic piperazine nitrogen. mdpi.com

Alternative methods include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which provides a versatile and often milder route to form the crucial C-N bond between the pyridazine ring and the piperazine nitrogen. nih.govmdpi.com

Table 2: General Scheme for Piperazine Substitution via SNAr

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 6-Halo-N,N-dimethylpyridazin-4-amine | Piperazine | Base, Heat | 6-(Piperazin-1-yl)-N,N-dimethylpyridazin-4-amine | mdpi.com |

The creation of fused heterocyclic systems expands the structural diversity and conformational rigidity of the pyridazine-4-amine core, often leading to novel biological properties. Several strategies exist for constructing these polycyclic frameworks.

Imidazo[4,5-d]pyridazine Systems: These fused rings can be synthesized from appropriately substituted precursors. For example, a multi-step synthesis starting from 2-nitro-4,5-dicyanoimidazole can be used to construct the pyridazine portion of the fused system, ultimately yielding multisubstituted imidazolo[4,5-d]pyridazine compounds. acs.orgacs.org

Pyrido[3,4-c]pyridazine Systems: The synthesis of this fused system can be achieved by building the pyridazine ring onto a pre-existing pyridine (B92270). The Widman-Stoermer synthesis, which involves a one-pot diazotization and cyclization of a 4-substituted-3-aminopyridine, is a classic approach. mdpi.com Alternatively, starting with a substituted pyridazine, condensation reactions can be employed to form the adjoining pyridine ring. mdpi.com

Triazolo[4,5-d]pyridazine Systems: A common method for constructing this ring system is the cyclization of a 4,5-diaminopyridazine precursor using a nitrite (B80452) source, such as sodium nitrite in an acidic medium. mdpi.com Another powerful method involves the reaction of hydrazine (B178648) hydrate (B1144303) with dicarbonyl-substituted 1,2,3-triazoles, which condenses to form the pyridazine ring. mdpi.com

Table 3: Synthetic Approaches to Fused Pyridazine Systems

| Fused System | Precursor Type | Key Reaction | Reference |

| Imidazo[4,5-d]pyridazine | Substituted Imidazole | Ring closure to form pyridazine | acs.org |

| Pyrido[3,4-c]pyridazine | Substituted Aminopyridine | Widman-Stoermer cyclization | mdpi.com |

| Triazolo[4,5-d]pyridazine | 4,5-Diaminopyridazine | Cyclization with nitrite | mdpi.com |

Advanced Characterization of Novel Derivatives

The unambiguous structural confirmation of novel this compound derivatives is essential and is accomplished using a combination of advanced analytical techniques. ijrpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed molecular structure. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR identifies the carbon framework. mdpi.com Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are often employed to establish definitive correlations between atoms, which is crucial for assigning the correct structure, especially in complex fused systems. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. liberty.edu Characteristic absorption bands for C=N, C=C, C-N, and N-H (if present) bonds help to confirm the successful incorporation of various moieties. mdpi.com

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is used to verify the empirical formula.

In some cases, X-ray crystallography is used to determine the exact three-dimensional arrangement of atoms in a single crystal, providing unequivocal proof of the molecular structure. ijrpr.com

Table 4: Spectroscopic and Analytical Characterization Techniques

| Technique | Information Provided | Reference |

| NMR (¹H, ¹³C, 2D) | Detailed molecular structure, atom connectivity | ijrpr.comnih.gov |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation | |

| IR Spectroscopy | Presence of functional groups | mdpi.comliberty.edu |

| Elemental Analysis | Empirical formula confirmation |

Advanced Applications of N,n Dimethylpyridazin 4 Amine in Chemical Research

Catalysis in Organic Synthesis

The catalytic potential of N,N-dimethylpyridazin-4-amine is an area of growing interest, with researchers exploring its efficacy in various organic transformations. Its structural similarity to the well-known catalyst N,N-dimethylpyridin-4-amine (DMAP) provides a basis for understanding its catalytic behavior, particularly in nucleophilic catalysis.

Nucleophilic Catalysis in Acylation and Related Reactions (Drawing from DMAP principles)

This compound is postulated to function as a potent nucleophilic catalyst, analogous to the extensively studied N,N-dimethylpyridin-4-amine (DMAP). The catalytic activity of DMAP in acylation reactions is well-established and proceeds through a nucleophilic pathway. This mechanism is believed to be operative for this compound as well, owing to the presence of a highly nucleophilic nitrogen atom within the pyridazine (B1198779) ring, further activated by the electron-donating dimethylamino group.

The generally accepted mechanism for DMAP-catalyzed acylation involves the initial reaction of DMAP with an acylating agent, such as an acid anhydride (B1165640), to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent acylating agent, rendering it more susceptible to nucleophilic attack by an alcohol or amine. The subsequent transfer of the acyl group to the nucleophile regenerates the catalyst, completing the catalytic cycle. Theoretical and experimental studies on DMAP-catalyzed acetylation of alcohols strongly support this nucleophilic catalysis pathway. nih.gov

The efficiency of this catalysis is attributed to the high nucleophilicity of the pyridine (B92270) nitrogen in DMAP. It is anticipated that the pyridazine nitrogen in this compound would exhibit similar, if not enhanced, nucleophilicity due to the electronic effects of the adjacent nitrogen atom in the ring. This intrinsic property makes this compound a promising candidate for catalyzing a wide array of acylation and related reactions, potentially offering advantages in terms of reactivity and selectivity.

Development of this compound-Based Ionic Liquids as Catalysts

Ionic liquids (ILs) have emerged as environmentally benign alternatives to traditional volatile organic solvents and have also shown significant potential as catalysts. The development of ILs based on the this compound scaffold is a promising area of research. These ILs would consist of an N-alkylated pyridazinium cation and a suitable anion.

Drawing parallels from DMAP-based ionic liquids, which have been successfully synthesized and employed as efficient catalysts, this compound-based ILs are expected to exhibit high catalytic activity. nih.govrsc.orgresearchgate.net The synthesis of such ILs would typically involve the N-alkylation of this compound followed by anion exchange. The resulting ionic liquids could offer several advantages, including high thermal stability, low volatility, and ease of separation and recyclability, making them attractive for sustainable chemical processes. nih.govrsc.orgresearchgate.net

The catalytic applications of these novel ionic liquids are envisioned to be broad, leveraging the inherent nucleophilic character of the pyridazine core.

Applications in Specific Organic Transformations (e.g., Fischer Indole Synthesis, 1H-Tetrazole Synthesis)

The catalytic utility of this compound and its derivatives extends to specific and important organic transformations, including the Fischer indole synthesis and the synthesis of 1H-tetrazoles.

Fischer Indole Synthesis: The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles, which are important structural motifs in many natural products and pharmaceuticals. dovepress.comnih.govnih.govrsc.org The reaction typically requires an acid catalyst. dovepress.comnih.govnih.govrsc.org Research on DMAP-based ionic liquids has demonstrated their effectiveness as catalysts for the Fischer indole synthesis, providing a facile and environmentally friendly method for indole preparation. nih.govrsc.orgresearchgate.net By analogy, this compound-based ionic liquids are expected to be potent catalysts for this transformation, potentially offering high yields and mild reaction conditions.

1H-Tetrazole Synthesis: 1H-Tetrazoles are another class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. scispace.comnih.govacs.orgorganic-chemistry.orgwikipedia.org The synthesis of 1H-tetrazoles often involves the cycloaddition of azides with nitriles, a reaction that can be catalyzed by various reagents. scispace.comnih.govacs.orgorganic-chemistry.orgwikipedia.org DMAP-based ionic liquids have been shown to be efficient catalysts for the synthesis of 1H-tetrazoles via click chemistry. nih.govrsc.orgresearchgate.net This suggests that this compound-based ionic liquids could also serve as effective catalysts for this important transformation, potentially under solvent-free conditions.

Research in Medicinal Chemistry and Chemical Biology

The pyridazine scaffold is a recognized pharmacophore in medicinal chemistry, and this compound represents a key building block for the synthesis of novel bioactive molecules. slideshare.netnih.gov Its unique structural and electronic features make it an attractive moiety for designing ligands that can interact with various biological targets.

Investigation as Pharmacophores and Molecular Building Blocks for Bioactive Agents

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The this compound scaffold possesses key features that make it a valuable pharmacophore. The pyridazine ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for ligand-receptor binding. The dimethylamino group can act as a hydrogen bond acceptor and can be crucial for modulating the physicochemical properties of the molecule, such as its basicity and lipophilicity.

As a molecular building block, this compound offers multiple points for chemical modification, allowing for the systematic exploration of the chemical space around this scaffold. This facilitates the generation of diverse libraries of compounds for high-throughput screening and the optimization of lead compounds in drug discovery programs. The pyridazine core is found in a number of therapeutic agents, highlighting its importance in medicinal chemistry. slideshare.netnih.gov

Below is a table showcasing examples of bioactive compounds containing a pyridazine or a related aminopyrimidine scaffold, illustrating the versatility of this structural motif.

| Compound Class | Biological Activity | Reference |

| Pyridazinone Derivatives | FABP4 Inhibition | |

| N-(pyridin-3-yl)pyrimidin-4-amine analogues | CDK2 inhibitors | nih.gov |

| 3-Aminopyridazine derivatives | Antidepressant, Serotonergic, and Dopaminergic activities | nih.gov |

This table is for illustrative purposes and showcases the potential of related scaffolds.

Structure-Functional Selectivity Relationship (SFSR) Studies (e.g., Dopamine Receptor Agonists)

Structure-Functional Selectivity Relationship (SFSR) studies aim to understand how subtle changes in the chemical structure of a ligand can lead to selective activation of specific signaling pathways of a receptor. This is a key concept in modern pharmacology, particularly in the development of biased agonists for G-protein coupled receptors (GPCRs) like dopamine receptors.

The pyridazine scaffold has been investigated in the context of dopamine receptor ligands. A study on 3-aminopyridazine derivatives revealed that substitutions on the pyridazine ring could dissociate the dopaminergic and serotonergic activities of the compounds. nih.gov Specifically, the dopaminergic activity was found to be dependent on the presence of a para-hydroxylated aryl ring at the 6-position of the pyridazine ring. nih.gov This highlights the potential of the pyridazine core in developing selective dopamine receptor modulators.

While direct SFSR studies on this compound as a dopamine receptor agonist are not extensively reported, the existing research on related pyridazine derivatives provides a strong rationale for investigating this compound and its analogues. By systematically modifying the substituents on the this compound scaffold, it may be possible to develop ligands with biased signaling profiles at dopamine D2 or D3 receptors, which could lead to novel therapeutics for neurological and psychiatric disorders with improved efficacy and reduced side effects. The functional selectivity of dopamine receptor agonists is a critical area of research, and the this compound scaffold presents a promising starting point for the design of such functionally selective ligands. nih.gov

Mechanistic Studies of Molecular Target Interactions (In vitro/In silico)

Understanding how a molecule interacts with its biological target is fundamental to drug discovery. In silico methods, such as molecular docking, and in vitro assays are crucial for elucidating these interactions. While specific mechanistic studies on this compound are not extensively documented, research on analogous pyrimidine and pyridazine structures provides insight into the potential binding modes.

Computational studies on related heterocyclic amine scaffolds are frequently employed to predict binding affinities and conformations within the active sites of target proteins. nih.govmdpi.com These in silico techniques help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the ligand-receptor recognition process. nih.gov For instance, molecular docking studies on pyrazolo-pyridazine derivatives have been used to visualize their binding within the active sites of kinases like EGFR and CDK-2, identifying crucial hydrogen bonds between the pyridazine nitrogen atoms and amino acid residues like Leu83. mdpi.com Such analyses suggest that the pyridazine core, a key feature of this compound, can serve as a critical pharmacophore for establishing strong interactions with protein targets.

In vitro studies complement these computational predictions by confirming the biological activity. Research on various aminopyrimidine and aminopyridazine derivatives often involves assays to measure enzyme inhibition or cellular effects, thereby validating the interactions predicted by docking simulations. nih.gov These integrated in silico and in vitro approaches are essential for rational drug design and for understanding the structure-activity relationships that drive the therapeutic potential of these heterocyclic compounds. nih.gov

Design of Enzyme Inhibitors (e.g., Kinase Inhibitors)

The aminopyridazine and aminopyrimidine scaffolds are prominent in the design of enzyme inhibitors, particularly for protein kinases, which are crucial targets in cancer therapy. nih.govresearchgate.net Dysregulation of cyclin-dependent kinases (CDKs), for example, is a hallmark of many cancers, making the development of potent and selective CDK inhibitors a major focus of research. nih.gov

Derivatives based on the N-arylpyrimidin-4-amine scaffold have been synthesized and identified as potent CDK2 inhibitors. nih.gov Similarly, the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold has been developed to yield highly potent and selective CDK2 inhibitors, with some compounds showing inhibitory constants (Ki) in the low nanomolar range. mdpi.comnih.gov Mechanistic studies in cancer cell lines have shown that these compounds can induce cell cycle arrest and apoptosis. nih.gov

While these examples feature the pyrimidine ring, the related pyridazine structure in this compound offers a different arrangement of nitrogen atoms that can be exploited for designing novel kinase inhibitors. The adjacent nitrogen atoms in the pyridazine ring can lead to unique binding interactions and selectivity profiles compared to their pyrimidine counterparts. The development of pyrazolo-pyridazine derivatives as inhibitors of both EGFR and CDK-2/cyclin A2 further underscores the potential of the pyridazine core in this field. mdpi.com

Table 1: Examples of Pyrimidine/Pyridazine-based Kinase Inhibitors and Their Activities

| Compound Scaffold | Target Kinase | Biological Activity (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| N-(pyridin-3-yl)pyrimidin-4-amine analogue (7l) | CDK2/cyclin A2 | IC₅₀ = 64.42 nM | nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15) | CDK2 | Kᵢ = 0.005 µM | nih.gov |

| 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine (4) | EGFR | IC₅₀ = 0.391 µM | mdpi.com |

| 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine (4) | CDK-2/cyclin A2 | IC₅₀ = 0.55 µM | mdpi.com |

Applications in Materials Science

The unique electronic and structural properties of the aminopyridazine core make it a valuable component in the field of materials science. Its applications range from building blocks for advanced polymers to key elements in supramolecular assemblies and chemical sensors.

Integration into Polymeric Structures and Functional Materials

The incorporation of heterocyclic moieties like pyridazine into polymer backbones can impart specific functionalities, such as thermal stability, conductivity, and fluorescence. While direct integration of this compound into polymers is not widely reported, the synthesis of coordination polymers using ligands that feature pyridazine or related nitrogen-containing heterocyclic structures is an active area of research. mdpi.com These materials can exhibit interesting photophysical properties and have potential applications in electronics and photonics. The amine group on the pyridazine ring provides a reactive handle for polymerization or for grafting onto existing polymer chains, allowing for the creation of functional materials with tailored properties.

Role in Supramolecular Chemistry and Host-Guest Recognition

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and halogen bonding. mdpi.com The pyridazine ring, with its nitrogen atoms acting as hydrogen bond acceptors, and the amine group, acting as a hydrogen bond donor, makes this compound an excellent candidate for designing supramolecular systems.

Studies on related macrocycles containing bis(1,2,3-triazolyl)pyridine motifs demonstrate how such nitrogen-rich heterocyclic units can be used to bind anions and participate in self-assembly processes. researchgate.net Similarly, the formation of cocrystals and molecular salts between chlorobenzoic acids and amino-chloropyridines highlights the importance of hydrogen and halogen bonding in crystal engineering. mdpi.com These principles suggest that this compound could be utilized to construct complex, functional architectures capable of recognizing and binding specific guest molecules, with potential applications in separation, catalysis, and drug delivery.

Amine-Based Materials for Carbon Capture and Utilization Research

The global effort to reduce atmospheric CO₂ has spurred research into materials capable of capturing carbon dioxide from sources like flue gas. rsc.org Amine-based materials are a leading technology for this purpose, as the nitrogen atoms can react reversibly with CO₂. mdpi.commdpi.com This process is widely used in industrial-scale carbon capture facilities. researchgate.net

While primary and secondary amines are often used, tertiary amines, such as the N,N-dimethylamino group in this compound, are also valuable. Materials functionalized with amines can be used as solid sorbents, offering advantages over aqueous amine solutions, such as lower energy requirements for regeneration. rsc.orgresearchgate.net The pyridazine core could enhance the performance of such materials by modifying the basicity of the amine group and improving thermal stability. Research into grafting amines onto metal-organic frameworks (MOFs) has shown that this approach can significantly improve CO₂ adsorption capacity and selectivity, and the covalent attachment prevents leaching of the amine from the support material. chemrxiv.org The development of solid sorbents incorporating this compound or similar structures represents a promising avenue for advanced carbon capture technologies.

Development of Sensors and Responsive Materials

Materials that can detect specific chemical species (sensors) or change their properties in response to external stimuli are critical for environmental monitoring, medical diagnostics, and smart devices. The pyridazine moiety can be a component of fluorescent sensors. For example, Zn(II)-based coordination polymers have been developed as multi-responsive fluorescent sensors capable of detecting ions like dichromate and iodide, as well as pesticides. mdpi.com The fluorescence of these materials is quenched upon interaction with the analyte.

The N,N-dimethylamino group is a strong electron-donating group that can be part of a "push-pull" chromophore system, which is often the basis for fluorescent sensors. The combination of this group with the electron-withdrawing pyridazine ring in this compound could lead to materials with interesting photophysical properties. Such a molecule could be incorporated into larger systems to create responsive materials that change color or fluorescence in the presence of specific analytes, such as metal ions or pH changes.

Future Research Directions and Emerging Opportunities for N,n Dimethylpyridazin 4 Amine

Development of Novel and Sustainable Synthetic Routes

The advancement of applications for N,N-dimethylpyridazin-4-amine is intrinsically linked to the development of efficient, scalable, and environmentally benign synthetic methodologies. While classical synthetic routes exist, future research will likely focus on overcoming limitations such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste.

Key opportunities include:

One-Pot and Multicomponent Reactions: Designing elegant, single-step processes that combine multiple synthetic transformations without isolating intermediates can significantly improve efficiency. This approach, which has been successfully applied to other nitrogen heterocycles, could streamline the synthesis of complex this compound derivatives.

Catalytic C-H Amination: Direct functionalization of the pyridazine (B1198779) core through C-H amination represents a highly atom-economical strategy. Exploring transition-metal catalysts (e.g., palladium, copper, rhodium) could enable the direct introduction of the dimethylamino group onto a pyridazine precursor, avoiding multi-step sequences.

Green Solvents and Reagents: A major push will be toward replacing traditional volatile organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or bio-based solvents. mdpi.com Research into aqueous synthetic routes, potentially aided by phase-transfer catalysts or surfactants, could drastically reduce the environmental footprint of production. mdpi.com

Flow Chemistry: The adoption of continuous flow reactors offers enhanced control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to batch processing.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Multicomponent Reactions | Increased efficiency, reduced waste, molecular diversity | Design of novel reaction cascades for substituted pyridazines. |

| Catalytic C-H Amination | High atom economy, simplified synthetic pathways | Development of selective catalysts for direct pyridazine amination. |

| Green Solvents | Reduced environmental impact, improved safety | Exploration of aqueous media, PEG, and bio-solvents. mdpi.com |

| Flow Chemistry | Enhanced control, scalability, and safety | Optimization of reaction conditions in continuous flow systems. |

Exploration of Untapped Reactivity and Mechanistic Pathways

A deeper understanding of the intrinsic reactivity of this compound is crucial for unlocking its full potential. Future investigations should systematically explore the interplay between the electron-deficient pyridazine ring and the electron-donating dimethylamino group, which governs the molecule's chemical behavior.

Promising research avenues include:

Selective Functionalization: Developing protocols for the selective modification of either the pyridazine ring or the dimethylamino group. For instance, exploring electrophilic aromatic substitution on the ring while protecting the amine, or investigating novel reactions at the tertiary amine, such as oxidation or N-dealkylation.

Mechanistic Studies of N-O Bond Formation: Investigating the potential for the dimethylamino moiety to undergo reactions leading to the formation of N-oxides or related structures, which could serve as precursors for further functionalization. Mechanistic studies, similar to those conducted on the formation of N-nitrosodimethylamine (NDMA) from dimethylamine (B145610) in other contexts, could provide valuable insights into potential reaction pathways and byproduct formation under various conditions. nih.govnih.gov

Participation in Pericyclic Reactions: Assessing the dienophilic or azadienophilic character of the pyridazine ring in cycloaddition reactions to construct complex polycyclic systems.

Computational Design of Advanced Pyridazine-based Functional Molecules

In silico methods are poised to revolutionize the design of new functional molecules derived from this compound. mdpi.com By leveraging computational chemistry, researchers can predict molecular properties and guide synthetic efforts, saving significant time and resources.

Key areas for computational exploration are:

Structure-Property Relationship Modeling: Using Density Functional Theory (DFT) and other quantum chemical methods to calculate and predict electronic properties, such as HOMO-LUMO gaps, dipole moments, and reactivity indices. researchgate.net This data can guide the design of molecules for specific applications in electronics or materials science.

Virtual Screening and Molecular Docking: For applications in medicinal chemistry, computational tools can be used to design and screen libraries of this compound derivatives for their potential to interact with biological targets. rsc.org This approach has been successfully used to identify novel pyridazine-based enzyme inhibitors. rsc.org

Predictive Modeling for Materials Science: Simulating the assembly and properties of polymers or metal-organic frameworks (MOFs) incorporating this compound as a ligand or monomer. These simulations can predict properties like porosity, thermal stability, and electronic conductivity.

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Materials Science, Reactivity | Electronic structure, dipole moment, reaction energetics. researchgate.net |

| Molecular Docking | Medicinal Chemistry | Binding affinity, interaction with biological targets. rsc.org |

| Molecular Dynamics (MD) | Supramolecular Chemistry | Conformational stability, self-assembly processes, physical properties. researchgate.net |

Expanding Applications in Green Chemistry and Sustainable Technologies

The unique properties of the pyridazine scaffold can be harnessed for applications in green chemistry beyond just sustainable synthesis.

Emerging opportunities include:

Development of Novel Catalysts: Using this compound as a ligand for transition-metal catalysts. The nitrogen atoms of the pyridazine ring can coordinate with metal centers, potentially modulating their catalytic activity and selectivity in organic transformations.

Pyridazine-Based Ionic Liquids: Designing and synthesizing ionic liquids (ILs) where a derivative of this compound acts as the cation. Such ILs could serve as environmentally friendly solvents and catalysts for various reactions, mirroring developments seen with analogous N,N-dimethylpyridin-4-amine-based ILs. researchgate.netrsc.org

Corrosion Inhibitors: The presence of multiple nitrogen atoms makes pyridazine derivatives excellent candidates for corrosion inhibitors, as they can adsorb onto metal surfaces and form a protective layer. Future research could focus on evaluating this compound and its derivatives for protecting various metals and alloys in different environments.

Integration into Complex Supramolecular Architectures and Advanced Materials

The ability of the pyridazine ring to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive component for supramolecular chemistry and materials science. nih.gov

Future research should focus on:

Macrocycle Synthesis: Incorporating the this compound unit into macrocyclic structures. These molecules could act as receptors for specific ions or small molecules, with potential applications in sensing and separation technologies. The dual hydrogen-bond accepting capacity of the pyridazine nitrogens is a key feature for molecular recognition. nih.gov

Coordination Polymers and MOFs: Utilizing this compound as a multitopic ligand to construct coordination polymers and metal-organic frameworks. The pyridazine nitrogens can bridge metal centers, leading to the formation of extended one-, two-, or three-dimensional networks with tunable porosity and functionality.

Organic Electronic Materials: Designing and synthesizing conjugated polymers or small molecules that contain the this compound moiety. The electronic properties of the pyridazine ring could be exploited in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.

Q & A

Q. Basic

- H/C NMR : Identify methyl groups (δ ~2.3–3.1 ppm for N-CH) and aromatic protons (pyridazine ring protons δ ~6.5–8.5 ppm).

- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error.

- IR spectroscopy : Detect N-H stretches (if present) and C-N vibrations.

- Melting point analysis : Compare with literature values (e.g., pyrimidine analogs in melt at 65–132°C) .

What strategies enhance the bioactivity of this compound derivatives, and how are their target interactions modeled?

Q. Advanced

- Derivatization : Introduce substituents at the pyridazine C-3/C-5 positions to modulate electronic properties. For example, electron-withdrawing groups (e.g., Cl, NO) may enhance binding to enzyme active sites, as seen in pyrimidine-based cholinesterase inhibitors ().

- Computational modeling : Use molecular docking (AutoDock) or QSAR to predict interactions with biological targets (e.g., kinases, GPCRs). Validate via enzymatic assays (e.g., IC determination) .

- Solubility optimization : Incorporate polar groups (e.g., -OH, -SOH) while maintaining lipophilicity for membrane permeability .

How should researchers design experiments to assess the stability and solubility of this compound under varying conditions?

Q. Basic

- Solubility profiling : Test in solvents like DMSO, ethanol, and aqueous buffers (pH 1–12). Pyridazine derivatives often show higher solubility in polar aprotic solvents ().

- Stability studies :

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Q. Advanced

- Byproduct formation : At larger scales, inefficient mixing can lead to di-methylation or ring-opening byproducts. Use flow chemistry for precise reagent control ().

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) or fractional distillation.

- Catalyst recovery : Immobilize copper catalysts on silica to improve reusability and reduce costs .

How do electronic effects of substituents influence the reactivity of this compound in further functionalization?

Q. Advanced

- Electron-donating groups (e.g., -OCH) : Increase nucleophilicity at the pyridazine N-1 position, facilitating electrophilic substitutions.

- Electron-withdrawing groups (e.g., -NO) : Redirect reactivity to C-5/C-6 positions.

- Steric effects : Bulky substituents (e.g., -Ph) may hinder access to reactive sites, requiring harsher conditions (e.g., microwave-assisted synthesis) .

What safety protocols are critical when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.